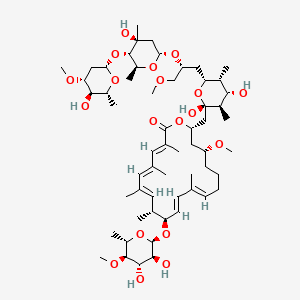

Apoptolidin C

Description

Properties

Molecular Formula |

C58H96O19 |

|---|---|

Molecular Weight |

1097.4 g/mol |

IUPAC Name |

(3E,5E,7E,9R,10R,11E,13E,18R,20S)-20-[[(2S,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]methyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one |

InChI |

InChI=1S/C58H96O19/c1-31-18-16-17-19-41(67-13)25-42(74-55(63)35(5)24-33(3)22-32(2)23-34(4)44(21-20-31)75-56-52(62)51(61)53(69-15)39(9)72-56)28-58(65)37(7)49(59)36(6)45(77-58)26-43(30-66-12)73-48-29-57(11,64)54(40(10)71-48)76-47-27-46(68-14)50(60)38(8)70-47/h18,20-24,34,36-54,56,59-62,64-65H,16-17,19,25-30H2,1-15H3/b21-20+,31-18+,32-23+,33-22+,35-24+/t34-,36+,37-,38-,39+,40+,41-,42+,43-,44-,45-,46-,47+,48+,49+,50-,51+,52+,53+,54+,56+,57+,58+/m1/s1 |

InChI Key |

UMPAUSPAGVKVQN-DDCUUZBRSA-N |

Isomeric SMILES |

C[C@@H]1/C=C(/C=C(/C=C(/C(=O)O[C@@H](C[C@@H](CCC/C=C(/C=C/[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C)OC)O)O)\C)OC)C[C@]3([C@@H]([C@H]([C@H]([C@H](O3)C[C@H](COC)O[C@H]4C[C@]([C@H]([C@@H](O4)C)O[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)OC)(C)O)C)O)C)O)\C)\C)\C |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(CCCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)OC)CC3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |

Synonyms |

apoptolidin C |

Origin of Product |

United States |

Isolation, Biosynthesis, and Congener Characterization of Apoptolidin C

Advanced Isolation Methodologies for Apoptolidin (B62325) C

The isolation of Apoptolidin C, a minor metabolite from the fermentation broth of the actinomycete Nocardiopsis sp., requires a multi-step purification strategy to separate it from the more abundant Apoptolidin A and other congeners. nih.govnih.gov The process begins with initial purification of the crude extract using flash chromatography over a silica (B1680970) gel stationary phase. This step effectively separates the apoptolidins as a group from other unrelated metabolites.

Following this initial separation, a more refined technique is necessary to resolve the structurally similar apoptolidin congeners. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this final purification step. nih.gov this compound, being less polar than Apoptolidin A, exhibits a distinct retention time on RP-HPLC, allowing for its effective isolation. nih.gov The successful isolation yields pure this compound, enabling detailed structural elucidation and biological evaluation.

Biosynthetic Pathways and Gene Cluster Analysis of Apoptolidins

The biosynthesis of the apoptolidin family of natural products is governed by a large biosynthetic gene cluster (BGC) identified within the genome of Nocardiopsis sp. FU 40. nih.gov Sequencing of the producer organism's genome revealed a contiguous 115.74 kb region, designated the apo gene cluster, which contains all the necessary genetic information for producing the complex apoptolidin scaffold and its sugar appendages. nih.gov The cluster encompasses approximately 39 open reading frames (ORFs), which code for the synthases, tailoring enzymes, and glycosylation machinery. nih.gov The function of this cluster in apoptolidin production has been confirmed through targeted gene disruption experiments. nih.gov

Polyketide Synthase (PKS) System Delineation

The core macrocyclic structure of the apoptolidins is assembled by a Type I polyketide synthase (PKS) system. nih.gov This system is encoded by nine PKS genes (ApoS1 - ApoS8 and an initiating gene) within the apo cluster. nih.gov These genes translate into large, multi-domain megasynthases that operate in an assembly-line fashion. The PKS system consists of 13 modules, each responsible for one cycle of chain elongation and modification. nih.govresearchgate.net

A notable feature is the proposed initiation mechanism, which involves a loading module that utilizes methoxymalonyl-acyl carrier protein (ACP), an unprecedented starting unit for this type of PKS. nih.govresearchgate.net Each subsequent module contains a specific set of domains—such as acyltransferase (AT), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—that dictate the incorporation and processing of either acetate (B1210297) or propionate (B1217596) extender units, ultimately leading to the complex polyketide backbone of the apoptolidins. nih.gov The disruption of the ApoS8 gene, a core PKS gene, was shown to abolish apoptolidin production, confirming its essential role in the biosynthesis. nih.gov

Table 1: Key Gene Functions in the Apoptolidin Biosynthetic Gene Cluster

| Gene/ORF Group | Proposed Function | Evidence |

| apoS1-apoS8 | Type I Polyketide Synthase (PKS) | Encodes 13 modules for the assembly of the polyketide core. nih.gov |

| apoP | Cytochrome P450 oxidase | Believed to be involved in the hydroxylation of the polyketide chain. nih.gov |

| apoM | Methyltransferases | Four methyltransferase genes are present for tailoring the aglycone and sugars. nih.gov |

| apoG | Glycosyltransferases | Three distinct glycosyltransferase genes are identified for attaching sugar moieties. nih.gov |

| apo1,2,3/4 | Deoxysugar Biosynthesis | Genes involved in the synthesis of NDP-d-oleandrose and NDP-l-olivomycose. nih.gov |

Role of Ancillary Enzymes in Apoptolidin Biosynthesis

Beyond the core PKS machinery, the apo gene cluster encodes a suite of ancillary enzymes that tailor the polyketide chain to create the final, complex structures of the apoptolidin family. These enzymes include oxidoreductases, methyltransferases, and cytochrome P450 monooxygenases. nih.gov

Specifically, the cluster contains six oxidoreductase genes and at least one key cytochrome P450 gene (ApoP). nih.gov These enzymes are responsible for post-PKS modifications, such as the variable hydroxylation patterns observed at positions C16 and C20, which differentiate congeners like Apoptolidin A, B, and C. nih.gov The presence of four methyltransferase genes accounts for the methylation of the aglycone and the sugar moieties. nih.gov Gene disruption of ApoP confirmed its role in the biosynthetic pathway. nih.gov These tailoring reactions are crucial for generating the structural diversity within the apoptolidin family.

Glycosyltransferase Functionality in Apoptolidin Family Assembly

Glycosylation is a critical step in apoptolidin biosynthesis, as the sugar residues are essential for biological activity; the aglycone itself, apoptolidinone, is inactive. nih.govresearchgate.net The apo gene cluster contains three separate glycosyltransferase (GT) genes, highlighting the importance of this process. nih.gov One GT is located within the main PKS gene set, while the other two are found with a cassette of deoxysugar biosynthesis genes. nih.gov

These GTs are responsible for attaching the sugar moieties at specific positions on the aglycone: a 6-deoxy-4-O-methyl-L-glucose at C9 and a disaccharide composed of D-oleandrose and L-olivomycose at C27. nih.gov The cluster also contains the necessary genes (Apo1,2,3/4) for synthesizing the activated nucleotide sugar precursors, NDP-d-oleandrose and NDP-l-olivomycose, from a common intermediate. nih.gov The stepwise attachment of these sugars by the dedicated GTs completes the assembly of the bioactive apoptolidin molecules.

Characterization of this compound Congeners and Isomers

This compound is part of a larger family of related natural products known as congeners, which share the same core structure but differ in their peripheral functional groups. The molecular formula of this compound was determined by high-resolution mass spectrometry to be C₅₈H₉₆O₁₉. nih.gov Its detailed structure was established through a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy experiments, including COSY, HMQC, and HMBC, which revealed its connectivity. nih.gov

Several other congeners have been isolated from Nocardiopsis sp., each with unique structural features. nih.govresearchgate.net Additionally, some apoptolidins can exist as isomers, which have the same molecular formula but different spatial arrangements.

Table 2: Selected Apoptolidin Congeners and Isomers

| Compound Name | Molecular Formula | Key Structural Feature | Reference |

| Apoptolidin A | C₅₈H₉₆O₂₁ | Parent compound with hydroxyl groups at C16 and C20. | nih.gov |

| Apoptolidin B | C₅₈H₉₆O₂₀ | Lacks the hydroxyl group at C16. | nih.gov |

| This compound | C₅₈H₉₆O₁₉ | Lacks the hydroxyl group at C20. | nih.gov |

| Apoptolidin G | C₅₈H₉₆O₂₁ | Geometric isomer of Apoptolidin A with a Z configuration at the C2-C3 double bond. | nih.govresearchgate.net |

| Isoapoptolidin (B15209) A | C₅₈H₉₆O₂₁ | A ring-expanded structural isomer of Apoptolidin A, forming a 21-membered macrolactone. | nih.govresearchgate.net |

One notable isomer is isoapoptolidin , a ring-expanded macrolide that exists in equilibrium with its corresponding 20-membered congener in solution. researchgate.net Another is Apoptolidin G , which is a geometric isomer of Apoptolidin A produced via a light-induced isomerization of the C2-C3 double bond from the natural E to a Z configuration. nih.gov The characterization of these related molecules provides crucial insight into the structure-activity relationships of the apoptolidin class.

Stability and Degradation Kinetics of this compound in Biological Systems

The chemical stability of this compound is a significant factor in its characterization and biological evaluation. Research has shown that this compound is prone to isomerization under conditions relevant to biological assays. nih.gov In aqueous buffer solutions used for cell-based assays, this compound converts to a single, new isomeric compound. nih.gov

This transformation follows first-order kinetics, with a determined rate constant (k) of 0.039 h⁻¹. nih.gov This rate of isomerization indicates a relatively short half-life in solution. For instance, after 48 hours (2 days) in a test solution, approximately only 15% of the original this compound remains, with the rest having converted to its isomer. nih.gov This instability and isomerization to isoapoptolidin is a known characteristic of the apoptolidin family and must be considered when interpreting biological data, as the observed activity may result from a mixture of the parent compound and its isomer. researchgate.net

Synthetic Strategies and Analog Development for Apoptolidin C

Retrosynthetic Analysis and Key Fragment Preparations

The total synthesis of a complex molecule like Apoptolidin (B62325) C begins with a retrosynthetic analysis, a process of conceptually deconstructing the target molecule into simpler, commercially available starting materials. For the apoptolidin family, synthetic chemists have devised convergent strategies that involve the preparation of several key fragments which are later coupled together. nih.gov

A predominant strategy, notably employed in the synthesis of Apoptolidin A by Nicolaou and others, involves several key disconnections:

Macrolactonization: The ester bond that closes the 20-membered ring is a primary disconnection point, leading to a linear seco-acid precursor. nih.govcornellpharmacology.org

C11-C12 Bond Cleavage: The bond between carbon 11 and 12 is often disconnected to divide the aglycone (the non-carbohydrate portion) into two major fragments of similar complexity. This is typically achieved via a carbon-carbon bond-forming reaction like a Stille or Suzuki coupling. nih.govresearchgate.net

Glycosidic Bond Cleavage: The bonds connecting the carbohydrate units to the macrolide core are disconnected, allowing for the separate synthesis of the sugar moieties and the aglycone. nih.govnih.gov

This analysis leads to the identification of several key building blocks. For apoptolidins, these are generally a "southern" C1-C11 fragment containing the conjugated polyene system and a "northern" C12-C28 fragment which comprises the intricate polypropionate backbone. researchgate.netnih.gov Additionally, the unique carbohydrate units, including a disaccharide at C27 and a single sugar at C9, are prepared independently. researchgate.net Research groups have developed multiple generations of syntheses for these fragments to optimize efficiency and yield. nih.gov For instance, the synthesis of the C16-C28 fragment has been achieved using stereoselective aldol (B89426) reactions to build the complex array of stereocenters. acs.org

Total Synthesis Approaches to the Apoptolidin Core Structure

The assembly of the apoptolidin core, known as apoptolidinone, is a testament to the power of modern organic synthesis. The strategies developed for Apoptolidin A's core are directly applicable to the synthesis of the Apoptolidin C aglycone, which has also been successfully synthesized. nih.gov

Convergent and Linear Synthetic Methodologies

In chemical synthesis, a linear approach assembles a target molecule in a stepwise fashion, with each step building upon the last. In contrast, a convergent synthesis prepares key fragments of the molecule independently before combining them in the final stages. lookchem.com

Stereoselective Reaction Development

The apoptolidin core contains a dense arrangement of stereocenters, and controlling their three-dimensional orientation is one of the greatest synthetic challenges. Chemists have employed a wide array of powerful stereoselective reactions to achieve this.

A critical part of the apoptolidin backbone is its polypropionate structure, which is often constructed using iterative aldol reactions. These reactions form carbon-carbon bonds while precisely setting the stereochemistry of adjacent hydroxyl and methyl groups. Key examples include:

Mukaiyama Aldol Additions: These reactions, often mediated by Lewis acids, are used to couple enol silanes with aldehydes, creating new stereocenters with high selectivity. acs.org

Tin(II)-Mediated Aldol Reactions: These have been used for the highly stereoselective coupling of key fragments, such as joining a C17-C22 ketone with a C23-C28 aldehyde. researchgate.net

Acyl Halide-Aldehyde Cyclocondensation (AAC): This technology has been specifically applied in the catalytic, asymmetric synthesis of the this compound aglycone, demonstrating a novel approach to building the complex stereochemical arrays.

Asymmetric Dihydroxylation: This reaction, often using osmium-based catalysts with chiral ligands, is employed to install vicinal diol functionalities, such as those at C19 and C20, with excellent stereocontrol. cornellpharmacology.org

| Reaction Type | Purpose in Apoptolidin Synthesis | Key Reagents/Catalysts |

| Mukaiyama Aldol Reaction | Construction of polypropionate backbone; C-C bond formation with stereocontrol. | Lewis Acids (e.g., TiCl₄), Silyl Enol Ethers |

| Asymmetric Dihydroxylation | Installation of vicinal diols (e.g., C19-C20). | Osmium Tetroxide (OsO₄), Chiral Ligands (e.g., AD-mix) |

| Stille Coupling | Coupling of major fragments (e.g., C11-C12 bond formation). | Palladium Catalysts, Organostannane Reagents |

| Suzuki Coupling | Coupling of major fragments; late-stage macrocyclization. | Palladium Catalysts, Organoboron Reagents |

| Yamaguchi Macrolactonization | Final ring-closing step to form the 20-membered macrolide. | 2,4,6-Trichlorobenzoyl Chloride, DMAP |

| Acyl Halide-Aldehyde Cyclocondensation (AAC) | Asymmetric synthesis of the polypropionate core of this compound. | Cinchona Alkaloid Derived Catalysts |

Macrocyclization Techniques and Challenges

The final key transformation in the synthesis of the apoptolidinone core is the macrocyclization—the formation of the large 20-membered ring. This step is entropically disfavored and often challenging, requiring high-dilution conditions to promote the desired intramolecular reaction over intermolecular polymerization.

The most widely used method for constructing the apoptolidin macrocycle is the Yamaguchi macrolactonization . nih.govcornellpharmacology.orgnih.gov This reaction involves activating the carboxylic acid of the linear seco-acid precursor with 2,4,6-trichlorobenzoyl chloride, followed by the addition of the alcohol terminus in the presence of a base like DMAP to facilitate the ring-closing esterification.

Other innovative macrocyclization strategies have also been developed. For example, an intramolecular Suzuki-Miyaura reaction was used to form the macrolide of apoptolidinone in a convergent synthesis reported by Smith and co-workers. researchgate.netlookchem.com This approach involves forming a carbon-carbon bond to close the ring.

A significant challenge in these late-stage steps is the inherent lability of the advanced intermediates. nih.gov The apoptolidin structure itself is known to undergo a base-induced acyl migration, isomerizing to the less active, 21-membered isoapoptolidin (B15209). figshare.comlookchem.com This instability complicates purification and handling and must be carefully managed during the final deprotection and cyclization steps.

Rational Design and Synthesis of this compound Analogs

Following the successful total synthesis of a natural product, chemists often turn to the rational design and synthesis of analogs. This process involves systematically modifying the structure of the parent compound to understand which functional groups are essential for its biological activity and to potentially develop new molecules with improved therapeutic properties.

Structure-Activity Relationship (SAR)-Driven Analog Generation

Structure-Activity Relationship (SAR) studies are fundamental to the development of apoptolidin analogs. By synthesizing derivatives and evaluating their biological activity, researchers can build a map of the molecule's "pharmacophore"—the key features responsible for its interaction with its biological target, the mitochondrial F₀F₁-ATPase. illinois.edu

Several key regions of the apoptolidin molecule have been targeted for modification:

The Macrolide Core: The core itself has been modified to address chemical instability. For instance, a 20-deoxy analog was designed to prevent the acyl migration that leads to the inactive isoapoptolidin. figshare.com The synthesis of apoptolidinones A and D (the aglycones of Apoptolidins A and D) showed that these core structures alone are noncytotoxic, highlighting the critical role of the appended sugars. acs.org

The Hydroxyl Groups: The array of hydroxyl groups on the macrolide has been a key target for derivatization. The Wender group developed a strategy for the selective protection and functionalization of these groups to probe their importance in binding to the ATPase enzyme. researchgate.net

The Carbohydrate Moieties: The sugar units are crucial for activity. Studies have shown that while the aglycone core may bind to the isolated enzyme, the full glycosylated structure is necessary for potent cellular cytotoxicity, suggesting the sugars are vital for cell transport and recognition. illinois.educellpathway.com Semisynthetic deglycosylated derivatives of apoptolidin showed greatly reduced cellular cytotoxicity, confirming this hypothesis. cellpathway.com

Semi-Synthetic Modifications of this compound

Semi-synthetic modifications of the apoptolidin scaffold have been pursued to enhance the stability and modulate the biological activity of these complex natural products. A significant challenge in the development of apoptolidins is their inherent lability; they can undergo a base-induced acyl migration from the C19 to the C20 hydroxyl group, which results in the formation of isoapoptolidins. acs.org These rearranged isomers exhibit diminished inhibitory activity against their molecular target, the mitochondrial F0F1-ATPase. acs.org

Further research has focused on creating analogs with improved properties. For instance, efforts have been made to synthesize the 20-deoxy analogue of apoptolidinone to prevent the acyl migration without drastically altering the molecule's conformation. figshare.com The exploration of semi-synthetic analogs aims to produce compounds with superior stability and potentially enhanced pharmacokinetic profiles, which is a critical step toward their development as therapeutic leads. acs.org

Glyco-Engineered this compound Derivatives

The carbohydrate moieties of apoptolidins are critical for their biological activity. nih.gov The complete removal of the deoxy sugars from the macrolide core, resulting in the aglycone known as apoptolidinone, leads to a near-total loss of cytotoxicity. nih.govresearchgate.net This has spurred investigations into glyco-engineering, a strategy that involves the modification of the sugar components to create novel derivatives with potentially improved or altered biological activities.

Several approaches have been employed to generate glyco-engineered apoptolidin derivatives. These include mutasynthesis, precursor-directed biosynthesis, and total chemical synthesis of glycovariants. researchgate.netnih.gov For example, the targeted deletion of genes encoding for glycosyltransferases in the apoptolidin-producing organism, Nocardiopsis sp., has resulted in the production of previously unreported glycovariants. nih.gov

A combined approach using chemical synthesis of an aglycone and precursor-directed biosynthesis has enabled the creation of an unnatural disaccharide derivative of apoptolidin D. This derivative showed substantially restored cytotoxicity against H292 cells, further demonstrating the potential of glyco-engineering to modulate the biological profile of apoptolidins and to dissect the specific roles of the decorating sugars. researchgate.net

Development of Chemical Probes for this compound Research

To investigate the mechanism of action and cellular targets of apoptolidins, the development of chemical probes has been instrumental. These probes are designed to retain the biological activity of the parent compound while incorporating a reactive or reporter group for target identification and visualization.

Fluorescent Conjugate Development for Cellular Studies

Fluorescently labeled derivatives of apoptolidins have been developed to visualize their subcellular localization and to study their uptake in living cells. nih.govnih.gov These fluorescent probes are typically created by conjugating a fluorescent dye, such as a cyanine (B1664457) dye (e.g., Cy3), to the apoptolidin scaffold. nih.govnih.gov

A key consideration in the design of these probes is the site of modification, which should not significantly impair the biological activity. The selective esterification of apoptolidins A and H with 5-azidopentanoic acid has provided azido-functionalized derivatives with potency comparable to the parent macrolides. researchgate.net These azide-modified apoptolidins can then be readily conjugated to fluorescent tags via strain-promoted alkyne-azido cycloaddition (SPAAC) reactions. nih.govresearchgate.net

Confocal microscopy studies using these fluorescent conjugates have demonstrated that apoptolidins A and H localize within the mitochondria of H292 human lung carcinoma cells. nih.govresearchgate.net For instance, the colocalization of a Cy3-apoptolidin A conjugate with Mitotracker Green FM, a mitochondrial stain, confirmed its mitochondrial accumulation. nih.gov These fluorescent probes have also been utilized in flow cytometry to monitor cellular uptake in a high-throughput manner, providing valuable insights into the selective accumulation of these compounds in cancer cells. nih.gov

Molecular and Cellular Mechanisms of Apoptolidin C Action

Identification of Primary Molecular Targets

The apoptolidin (B62325) family of natural products selectively induces apoptosis, and this activity is linked to the inhibition of a crucial enzyme in cellular metabolism. researchgate.netnih.gov Early studies identified the general molecular target, and recent advanced techniques have provided a high-resolution view of the specific binding interactions.

Mitochondrial F0F1-ATP Synthase Inhibition Dynamics

The primary molecular target of the apoptolidin family is the mitochondrial F0F1-ATP synthase, an enzyme critical for producing the majority of cellular ATP through oxidative phosphorylation. researchgate.netpnas.org Apoptolidin acts as a potent inhibitor of the F0F1-ATPase activity. researchgate.netnih.gov Initial studies on yeast mitochondria determined the inhibition constant (Ki) for apoptolidin to be in the range of 4–5 μM. researchgate.netresearchgate.net

However, a notable discrepancy exists between the in vitro inhibitory concentration (micromolar) and the ex vivo cytotoxicity (nanomolar), suggesting a more complex mode of action or the existence of a secondary biological target. nih.govtoku-e.comacs.org Consistent with the inhibition of ATP synthase, treatment of sensitive cell lines with Apoptolidin A and C has been shown to activate the AMP-activated protein kinase (AMPK) stress pathway. researchgate.net Activation of AMPK is a key cellular response to energy depletion, triggering compensatory mechanisms like autophagy. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Elucidation of Binding Sites

Historically, due to structural similarities with macrolides like oligomycin (B223565), it was presumed that apoptolidins bound to the membrane-embedded F0 region of the ATP synthase. nih.gov However, recent investigations using photoaffinity probes and cryogenic electron microscopy (cryo-EM) have overturned this model, providing a detailed picture of the binding site for the apoptolidin family. nih.govresearchgate.net

Cryo-EM structures of the related compound Apoptolidin A, as well as Ammocidin A, in complex with yeast ATP synthase revealed that these macrolides bind to a novel site within the soluble F1 catalytic subcomplex. nih.govresearchgate.net The binding pocket is located at the interface of the α and β subunits. nih.gov This interaction physically obstructs the enzyme's rotational mechanism. Specifically, the binding of the inhibitor forces the βDP subunit, which is bound to ADP, to adopt a more "open" conformation, thereby stalling ATP synthesis. nih.gov This detailed structural information clarifies the inhibitory mechanism at an atomic level.

Distinction from Other ATP Synthase Inhibitors

The mechanism of Apoptolidin C and its family is distinct from that of other well-known ATP synthase inhibitors. The specific binding site within the F1 subcomplex sets it apart from many classical inhibitors that target the F0 proton channel. This distinction is critical as it leads to different downstream cellular effects. nih.govresearchgate.net

| Inhibitor | Target Subunit(s) | Binding Site/Region | Consequence of Inhibition |

| Apoptolidin Family | α and β subunits | Catalytic F1 subcomplex interface nih.gov | Forces βDP subunit into an "open" conformation, stalling catalytic rotation nih.gov |

| Oligomycin | Subunit c | F0 subcomplex proton channel nih.govresearchgate.net | Blocks proton translocation, inhibiting the rotation of the c-ring nih.gov |

| Bedaquiline | Subunit c | F0 subcomplex proton channel (primarily in mycobacteria) nih.govmdpi.com | Blocks proton flow and prevents ATP synthesis nih.gov |

| Resveratrol | γ and βTP subunits | Interface between the C-terminus of the γ subunit and the βTP subunit nih.gov | Allosterically inhibits catalytic activity nih.gov |

| Bz-423 | Oligomycin Sensitivity Conferring Protein (OSCP) | F1 subcomplex, on the OSCP subunit nih.gov | Induces apoptosis via generation of superoxide (B77818) nih.gov |

Induction of Programmed Cell Death Pathways

The inhibition of F0F1-ATP synthase by this compound culminates in the activation of programmed cell death, or apoptosis. nih.govcapes.gov.br The disruption of mitochondrial function serves as a potent internal damage signal that triggers a specific cascade of molecular events leading to controlled cellular demolition.

Activation of the Mitochondrial Apoptotic Cascade

The cell death induced by apoptolidin proceeds through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This is strongly supported by findings that apoptolidin-induced cell killing is inhibited by B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein that guards mitochondrial integrity. researchgate.netnih.govnih.gov Furthermore, the process is dependent on the action of caspase-9, the initiator caspase of the mitochondrial pathway. researchgate.netnih.govnih.gov

The sequence of events begins with the inhibition of ATP synthase, leading to mitochondrial stress. This stress triggers the permeabilization of the outer mitochondrial membrane, an event regulated by the Bcl-2 family of proteins. mdpi.comnih.gov This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. mdpi.comwikipedia.org Once in the cytosol, cytochrome c binds to the Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 within a large protein complex known as the apoptosome. nih.govwikipedia.org Active caspase-9 then initiates a downstream proteolytic cascade by activating effector caspases, which carry out the systematic dismantling of the cell. wikipedia.org

Role of Caspase-Dependent and Caspase-Independent Pathways

The primary mechanism of apoptosis execution by apoptolidin is a caspase-dependent pathway. The essential role of caspase-9 firmly establishes this fact. researchgate.netnih.gov Caspase-9, once activated in the apoptosome, proceeds to cleave and activate effector caspases, such as caspase-3. wikipedia.org A hallmark of active caspase-3 is the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP). Studies have shown that treatment with apoptolidin results in the complete cleavage of PARP, confirming the activation of this caspase-dependent execution pathway. researchgate.net

While cells can undergo a caspase-independent form of apoptosis, often involving the release of other mitochondrial proteins like Apoptosis-Inducing Factor (AIF) or Endonuclease G, the documented mechanism for the apoptolidin family predominantly relies on the caspase cascade. wikipedia.orgplos.orgresearchgate.net The clear dependence on caspase-9 for cell death signifies that the caspase-dependent pathway is the principal route through which this compound exerts its apoptotic effects. researchgate.netnih.gov

Interaction with Apoptosis Regulatory Proteins

This compound, like its more studied counterpart apoptolidin A, is understood to induce apoptosis, a form of programmed cell death. The apoptotic process is intricately regulated by a host of proteins, primarily the Bcl-2 family and the Inhibitor of Apoptosis Proteins (IAPs).

Research indicates that the cell-killing effects of apoptolidins are dependent on the mitochondrial apoptotic pathway. researchgate.netpnas.org Studies on apoptolidin A have demonstrated that its induced cell death is inhibited by the overexpression of Bcl-2, an anti-apoptotic protein. researchgate.netresearchgate.netnih.gov Bcl-2 family proteins are central regulators of mitochondrial outer membrane permeability. nih.gov The family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). princeton.edufree.frnih.gov The balance between these opposing factions determines the cell's fate. By inhibiting the F0F1-ATPase and disrupting mitochondrial function, apoptolidins are thought to indirectly trigger the pro-apoptotic members of the Bcl-2 family. researchgate.netpnas.org This leads to the release of cytochrome c from the mitochondria, a key event that initiates the caspase cascade. researchgate.netnih.gov

Furthermore, the apoptotic activity induced by apoptolidins is dependent on the action of caspase-9, an initiator caspase that is activated following the release of cytochrome c. researchgate.netresearchgate.netnih.gov This suggests that the apoptotic signal is transduced through the apoptosome, a complex formed by Apaf-1, cytochrome c, and pro-caspase-9.

The IAP family of proteins represents another layer of apoptotic regulation, primarily by inhibiting caspases. princeton.edufrontiersin.orgwikipedia.org While direct interaction studies between this compound and IAP family members (such as c-IAP1, c-IAP2, and XIAP) are not extensively detailed in the available literature, the activation of the caspase cascade downstream of mitochondrial events implies that the apoptotic signal initiated by this compound must overcome the inhibitory threshold set by the IAPs. frontiersin.orgnih.gov

Modulation of Cellular Bioenergetics and Metabolism

This compound significantly impacts cellular bioenergetics and metabolism, primarily through its action on the mitochondria.

Inhibition of Oxidative Phosphorylation (OXPHOS)

This compound, similar to other members of the apoptolidin family, is a potent inhibitor of mitochondrial F0F1-ATP synthase. researchgate.nettoku-e.commedchemexpress.com This enzyme complex, also known as Complex V, is the terminal component of the oxidative phosphorylation (OXPHOS) pathway and is responsible for the synthesis of the majority of cellular ATP. nih.govresearchgate.net

Cryo-electron microscopy studies on apoptolidin A have revealed that it binds to the F1 subcomplex of ATP synthase, inducing a conformational change that prevents the enzyme's rotary catalytic mechanism and thereby inhibits ATP synthesis. nih.gov This mode of inhibition is distinct from other ATP synthase inhibitors like oligomycin, which targets the F0 region. nih.gov The inhibition of F0F1-ATP synthase by apoptolidins disrupts the process of oxidative phosphorylation, leading to a cascade of metabolic consequences. pnas.org

Alterations in ATP/ADP Ratios and Cellular Energy Status

By inhibiting ATP synthase, this compound directly curtails the production of mitochondrial ATP. This leads to a significant decrease in the cellular ATP/ADP ratio, a critical indicator of the cell's energy status. nih.govnih.gov A low ATP/ADP ratio signals a state of energy stress. nih.govfrontiersin.org The treatment of sensitive cells with apoptolidins results in a measurable increase in the ADP/ATP ratio at concentrations consistent with their cytotoxic effects. nih.gov This disruption of the cellular energy balance is a key factor in the subsequent activation of stress response pathways.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

The drop in the ATP/ADP ratio caused by this compound leads to the indirect activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govresearchgate.net AMPK is activated in response to energy stress (indicated by rising AMP or ADP levels relative to ATP) and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP.

Studies have shown that treatment with this compound in sensitive cell types, such as human U87-MG glioblastoma cells, leads to increased phosphorylation of AMPK at Threonine 172, which is indicative of its activation. nih.govresearchgate.net This activation is a crucial predictor of a cell's sensitivity to apoptolidins. researchgate.netmdpi.com Downstream targets of AMPK, such as Acetyl-CoA Carboxylase (ACC) and ULK1, also show increased phosphorylation, confirming the engagement of the AMPK signaling pathway. nih.govresearchgate.net

| Cell Line | Treatment | Effect on AMPK Signaling | Reference |

| U87-MG (human glioblastoma) | This compound | Increased phosphorylation of AMPK (Thr172), ACC (Ser79), and ULK1 (Ser555) | nih.govresearchgate.net |

| Wild-type MEFs | This compound | Increased phosphorylation of AMPK (Thr172), ACC (Ser79), and ULK1 (Ser555) | nih.govresearchgate.net |

| AMPKα-null MEFs | This compound | No response in AMPK signaling | nih.govresearchgate.net |

| SF-295 (glioblastoma) | This compound | Lacked robust changes in AMPK signaling | nih.govresearchgate.net |

Induction of Autophagic Flux

A downstream consequence of AMPK activation by this compound is the induction of autophagy. nih.govresearchgate.net Autophagy is a cellular process of self-digestion, where cellular components are degraded to recycle their building blocks and generate energy during times of stress. AMPK can initiate autophagy through the phosphorylation and activation of ULK1, a key kinase in the autophagy initiation complex. nih.govresearchgate.net The apoptolidins have been shown to trigger autophagy in sensitive cell types, representing an adaptive response to the energy crisis induced by the inhibition of OXPHOS. researchgate.netmdpi.com

Cellular Localization and Subcellular Distribution Studies

To understand the mechanism of action of this compound, it is crucial to determine its location within the cell. Studies utilizing fluorescently labeled probes of apoptolidins have provided direct evidence of their subcellular distribution.

Confocal microscopy studies using a Cy3-labeled apoptolidin A conjugate in H292 human lung carcinoma cells demonstrated clear localization within the mitochondria. nih.gov The colocalization was confirmed by staining the cells with MitoTracker Green FM, a dye that specifically accumulates in mitochondria, and quantitative analysis showed a high degree of overlap. nih.gov Similarly, a photoaffinity probe analog of apoptolidin A also showed mitochondrial localization in H292 cells. nih.gov Given that this compound shares the same primary molecular target, the F0F1-ATP synthase, it is highly probable that it also localizes to the mitochondria to exert its effects. toku-e.comnih.gov

| Probe | Cell Line | Localization | Method | Reference |

| Cy3-apoptolidin A | H292 | Mitochondria | Confocal Microscopy, Colocalization with MitoTracker Green FM | nih.gov |

| Apoptolidin A photoaffinity probe | H292 | Mitochondria | Confocal Microscopy | nih.gov |

Mitochondrial Accumulation and Specificity

This compound, a member of the apoptolidin family of glycomacrolides, demonstrates a notable specificity for accumulating within the mitochondria of susceptible cells. researchgate.netnih.govnih.gov This targeted accumulation is a critical aspect of its mechanism of action, as its primary molecular target, the F0F1-ATPase, is located in the inner mitochondrial membrane. researchgate.netnih.govnih.gov The process of apoptosis induced by apoptolidin is contingent on a mitochondria-dependent pathway, underscoring the importance of its localization to this organelle. nih.govnih.gov

The selective cytotoxicity of apoptolidins towards cancer cells over normal cells is a distinguishing feature. researchgate.netresearchgate.netmedchemexpress.com This selectivity is thought to be linked to the unique bioenergetic state of many cancer cells. researchgate.netnih.gov Studies have shown that the sensitivity of a cell to apoptolidin is critically determined by its metabolic phenotype. nih.gov Cells that are highly dependent on oxidative phosphorylation for ATP production are more susceptible to the inhibitory effects of apoptolidin on the mitochondrial F0F1-ATPase. nih.govpnas.org

Research utilizing fluorescently-tagged derivatives of apoptolidins has visually confirmed their localization within the mitochondria of human cancer cells, such as H292 lung carcinoma cells. nih.govresearchgate.net This mitochondrial targeting is not a passive process but is influenced by the cellular metabolic state. For instance, cancer cells often exhibit a higher mitochondrial membrane potential compared to normal cells, which can drive the accumulation of certain small lipophilic molecules. researchgate.net

The structural features of this compound, particularly its macrolide core, share similarities with other known mitochondrial F0F1-ATPase inhibitors like oligomycin. nih.govresearchgate.net This structural resemblance likely contributes to its specific binding to the F1 subcomplex of the ATP synthase. researchgate.netnih.gov The interaction is highly specific, as demonstrated by photoaffinity labeling studies that identified the F1 subcomplex as the direct target. researchgate.netnih.gov

The following table summarizes key findings related to the mitochondrial accumulation and specificity of apoptolidin.

| Feature | Observation | Implication |

| Primary Target | F0F1-ATPase in the inner mitochondrial membrane researchgate.netnih.govnih.gov | The drug must reach the mitochondria to exert its effect. |

| Cellular Localization | Accumulates within the mitochondria of cancer cells nih.govresearchgate.net | Confirms the mitochondria as the site of action. |

| Selective Cytotoxicity | More toxic to cancer cells than normal cells researchgate.netresearchgate.netmedchemexpress.com | Exploits the unique metabolic characteristics of cancer cells. |

| Metabolic Dependence | Sensitivity is linked to the cell's reliance on oxidative phosphorylation nih.govpnas.org | Provides a basis for the observed cellular selectivity. |

| Structural Basis | Similarity to other mitochondrial ATPase inhibitors nih.govresearchgate.net | The molecular structure dictates the target specificity. |

Intracellular Trafficking Mechanisms

The journey of this compound from the extracellular environment to the mitochondrial matrix involves a series of intracellular trafficking events. While the precise mechanisms for this compound are not fully elucidated, studies on similar molecules and the general principles of cellular uptake provide a framework for understanding its transport.

The initial step is the entry into the cell, which for many small molecules, is an energy-dependent process. biorxiv.org This can occur through various endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, or caveolae-dependent endocytosis. biorxiv.org The specific pathway utilized can be cell-type dependent and influenced by the physiological state of the cell.

Once inside the cell, the compound is typically enclosed within endosomes. biorxiv.org These vesicles then traffic through the endo-lysosomal pathway, progressing from early endosomes to late endosomes and finally to lysosomes. biorxiv.org For a drug like this compound to reach the mitochondria, it must escape from these vesicular compartments to avoid degradation in the lysosome. The mechanisms of endosomal escape are an active area of research and are crucial for the efficacy of many intracellularly acting drugs.

The use of fluorescently-tagged apoptolidin analogues has been instrumental in visualizing their subcellular distribution. nih.govresearchgate.net These studies have provided direct evidence of their accumulation in the mitochondria. nih.govresearchgate.net The movement from the cytoplasm to the mitochondria is likely facilitated by the mitochondrial membrane potential, which is typically more negative on the inside, attracting positively charged or lipophilic molecules. researchgate.net

The table below outlines the probable stages of this compound's intracellular trafficking.

| Stage | Description | Key Cellular Machinery |

| Cellular Uptake | Entry into the cell from the extracellular space. | Endocytic pathways (e.g., macropinocytosis, clathrin-mediated endocytosis). biorxiv.org |

| Vesicular Transport | Movement within the cell inside endosomes. | Early endosomes, late endosomes. biorxiv.org |

| Endosomal Escape | Egress from the endo-lysosomal pathway into the cytoplasm. | Not fully characterized for this compound. |

| Mitochondrial Targeting | Translocation from the cytoplasm into the mitochondria. | Mitochondrial membrane potential. researchgate.net |

Structure Activity Relationship Sar Studies of Apoptolidin C and Analogs

Correlating Structural Motifs with Potency and Selectivity

Structure-activity relationship (SAR) studies reveal that while the core macrocyclic structure is essential, its periphery can tolerate certain modifications without a complete loss of function. Analogs like Apoptolidin (B62325) B (lacking the C-16 hydroxyl) and Apoptolidin C (lacking both C-16 and C-20 hydroxyls) retain potent antiproliferative activity, in some cases on par with or even exceeding that of Apoptolidin A. nih.gov This indicates that the hydroxyl groups at these specific positions are not absolute requirements for cytotoxicity. nih.gov

The following table summarizes the growth inhibition data for several key apoptolidin analogs against the H292 human lung carcinoma cell line, illustrating the impact of specific structural motifs on potency.

| Compound | Structural Modification vs. Apoptolidin A | GI₅₀ (nM) against H292 Cells |

| Apoptolidin A | - (Parent Compound) | 15 ± 4 |

| Apoptolidin B | Lacks C-16 hydroxyl | 7 ± 4 |

| This compound | Lacks C-16 and C-20 hydroxyls | 25 ± 10 |

| Apoptolidin D | Lacks C-12 methyl | 34 ± 15 |

| Apoptolidin H | Lacks C-27 disaccharide | 810 |

| Apoptolidinone A | Lacks all sugar moieties | > 10,000 |

| (Data sourced from Wender et al. and Ghidu et al.) |

Functional Importance of the Macrolactone Core and Pendant Moieties

The 20-membered macrolactone core of the apoptolidin family serves as the essential scaffold for arranging the pendant functional groups and saccharide units in a specific three-dimensional orientation required for target engagement. researchgate.netillinois.edu The complete removal of all sugar appendages to yield the aglycone, known as apoptolidinone, results in a complete loss of cytotoxic activity, with EC₅₀ values greater than 10 μM. researchgate.netscispace.comresearchgate.net This demonstrates that while the macrolactone itself possesses the foundational structure, it is insufficient for biological effect without its pendant moieties. researchgate.netacs.org

The aglycone is believed to bestow the latent biological activity, while the attached carbohydrate side chains are crucial for facilitating the molecule's transport to its mitochondrial target. illinois.edu Studies on fragments of the apoptolidin molecule have shown that parts of the macrolide core retain some ability to inhibit mitochondrial F₀F₁-ATPase, albeit at significantly lower potencies than the parent compound. nih.gov For instance, isoapoptolidin (B15209), which features a rearranged macrocyclic core, is over 24-fold less potent than apoptolidin A, underscoring the precise structural and conformational integrity required of the macrolactone scaffold. nih.gov The various hydroxyl and methyl groups that decorate the macrolactone core also play a role in fine-tuning the molecule's interaction with its biological target. acs.org

Impact of Saccharide Units on Biological Activity and Cellular Uptake

The saccharide units attached to the apoptolidin macrolactone are critically important for its biological activity and cellular uptake. researchgate.netnih.gov The complete removal of these sugars to form the aglycone (apoptolidinone) renders the molecule inactive against cancer cell lines. researchgate.netnih.gov This highlights the indispensable role of the sugar appendages. researchgate.net

Specifically, the disaccharide at the C-27 position, composed of L-olivomycose and D-oleandrose, appears to be more significant for cytotoxicity than the monosaccharide at the C-9 position (6-deoxy-4-O-methyl-L-glucose). researchgate.netnih.gov This is evidenced by Apoptolidin H, an analog that lacks the C-27 disaccharide but retains the C-9 sugar. scispace.com Apoptolidin H is approximately 50 times less potent than Apoptolidin A, with an EC₅₀ of 810 nM against H292 cells, yet it is still active in the sub-micromolar range. nih.govscispace.com Conversely, an analog containing the C-27 disaccharide but lacking the C-9 sugar (apoptolidinone D disaccharide) showed potent cytotoxicity with an EC₅₀ of 200 nM. scispace.com

These findings suggest the sugar moieties, particularly the C-27 disaccharide, are crucial for the molecule's ability to enter cells and/or localize to its target within the mitochondria. illinois.eduresearchgate.net Interestingly, the pharmacological importance of the C-27 disaccharide seems to be largely separate from the direct inhibition of the F₀F₁-ATPase enzyme itself. nih.govscispace.com When tested in a cell-free assay against isolated yeast F₀F₁-ATPase, Apoptolidin A and the less cytotoxic Apoptolidin H showed comparable, though modest, inhibitory activity (Kᵢ values of 4.9 and 13.7 μM, respectively). nih.govscispace.com This discrepancy suggests the sugars' primary role is not to enhance binding to the enzyme but rather to ensure the molecule reaches its target effectively within the complex cellular environment. illinois.educellpathway.com

Stereochemical Requirements for Target Engagement

The complex structure of this compound contains numerous stereogenic centers, and the precise three-dimensional arrangement of these centers is paramount for its biological activity. cornellpharmacology.orgresearchgate.net The demanding nature of total synthesis campaigns for apoptolidin and its analogs, which require intricate stereocontrolled reactions to establish the correct configurations, underscores the importance of stereochemistry. acs.orgnih.govcornellpharmacology.org

Furthermore, during the biosynthesis of apoptolidin, the stereochemistry at each new chiral center is carefully controlled by specific domains within the polyketide synthase (PKS) enzymes. nih.gov For example, analysis of the ketoreductase (KR) domains in the apoptolidin gene cluster predicts specific stereochemical outcomes for the hydroxyl groups, which largely align with the final structure. nih.gov The verification of the R configuration at C-27 through chemical analysis further confirmed the defined stereochemistry of the natural product. nih.gov Any deviation from this precise, naturally selected stereochemical arrangement would likely disrupt the complementary fit with the target protein, leading to a loss of potency.

Preclinical Efficacy Investigations of Apoptolidin C

In Vitro Selectivity and Activity Profiling

Apoptolidin (B62325) C belongs to the apoptolidin family of macrolides, which are noted for their ability to selectively induce apoptosis in transformed cells while largely sparing their non-transformed counterparts. nih.govcaymanchem.comresearchgate.netmedchemexpress.com This selective cytotoxicity is a hallmark of the compound class. nih.govresearchgate.net The initial discovery of the parent compound, Apoptolidin A, highlighted its potent activity against rat glial cells transformed with the E1A oncogene (IC50 = 11 ng/ml), whereas normal, untransformed glial cells remained unaffected at similar concentrations. caymanchem.comresearchgate.net

This selectivity is attributed to the metabolic phenotype of the cells. researchgate.netresearchgate.net Many cancer cells are highly dependent on oxidative phosphorylation (OXPHOS) for energy, and the apoptolidin family targets the mitochondrial F0F1-ATP synthase, a critical enzyme in this pathway. nih.govcaymanchem.comresearchgate.netresearchgate.net Studies investigating congeners Apoptolidin A and Apoptolidin C confirmed that the metabolic state of a cell is a crucial determinant of sensitivity, providing a mechanistic basis for the observed cancer cell selectivity. researchgate.net

The activity of the apoptolidin family has been evaluated against various cancer cell lines, revealing a pattern of selective efficacy. Apoptolidin A was identified as one of the most selective cytotoxic agents in the National Cancer Institute's 60-cell line (NCI-60) screen. nih.govresearchgate.netpnas.org The sensitivity pattern correlated strongly with other known inhibitors of mitochondrial F0F1-ATP synthase, such as oligomycin (B223565) and ossamycin. pnas.org

Specific investigations into this compound, alongside Apoptolidin A, were conducted in human glioblastoma cells (U87-MG, SF-295), lung cancer cells, and mouse embryonic fibroblasts (MEFs). researchgate.net These studies found that cell lines with a more oxidative metabolic phenotype, such as U87-MG glioblastoma cells, were sensitive to both Apoptolidin A and C. researchgate.netmdpi.com Conversely, cells with a more glycolytic phenotype, like the SF-295 glioblastoma cell line, were less responsive. researchgate.netmdpi.com This differential sensitivity underscores that the efficacy of this compound is not uniform across all cancer types but is instead linked to the specific energy metabolism pathways upon which a particular cancer cell depends. researchgate.net

Table 1: Metabolic Phenotype and Apoptolidin Sensitivity

| Cell Line | Cancer Type | Metabolic Phenotype | Sensitivity to Apoptolidins (A & C) | Reference |

|---|---|---|---|---|

| U87-MG | Glioblastoma | Oxidative | Sensitive | researchgate.netmdpi.com |

| SF-295 | Glioblastoma | Glycolytic | Less Sensitive | researchgate.netmdpi.com |

| Wild-type MEFs | Mouse Embryonic Fibroblast | Oxidative | Sensitive | researchgate.net |

The antiproliferative effects of the apoptolidin class of compounds are a direct consequence of their pro-apoptotic mechanism. For the related compound Apoptolidin A, studies in human colorectal cancer (CRC) cell lines (RKO and HCT116) demonstrated effective inhibition of cell growth and colony formation in a concentration-dependent manner. oncotarget.com

This growth inhibition is closely linked to the modulation of the cell cycle. oncotarget.com Treatment with Apoptolidin A was shown to induce cell cycle arrest at the G0/G1 phase. oncotarget.com This arrest was associated with the molecular downregulation of key cell cycle proteins, specifically cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for the G1-to-S phase transition. mdpi.comoncotarget.com While these specific findings relate to Apoptolidin A, the shared mechanism of action across the apoptolidin family suggests a similar mode of growth inhibition for this compound. Further research has shown that both Apoptolidin A and C trigger autophagy in sensitive cell types through the activation of the AMP-activated protein kinase (AMPK) stress pathway, a key sensor of cellular energy status. researchgate.net This activation, marked by the phosphorylation of AMPK and its downstream targets, is consistent with the inhibition of mitochondrial ATP synthesis. researchgate.net

Table 2: Effect of Apoptolidin A on Colorectal Cancer Cell Lines

| Cell Line | Effect | Molecular Change | Reference |

|---|---|---|---|

| RKO | Growth Inhibition, Colony Formation Inhibition, G0/G1 Arrest | Downregulation of Cyclin D1, CDK4/6 | oncotarget.com |

| HCT116 | Growth Inhibition, Colony Formation Inhibition, G0/G1 Arrest | Downregulation of Cyclin D1, CDK4/6 | oncotarget.com |

Sensitivity Across Diverse Cancer Cell Line Panels

In Vivo Efficacy in Preclinical Models

Direct in vivo efficacy studies specifically evaluating this compound in xenograft models have not been prominently reported in the reviewed scientific literature. However, crucial proof-of-concept for the therapeutic potential of the apoptolidin family has been established using structurally related analogs that share the same mechanism of targeting F0F1-ATP synthase. nih.gov

A key study investigated Ammocidin A, a closely related glycomacrolide, in a systemic murine xenograft model of OXPHOS-dependent cancer. nih.gov The model utilized human acute myeloid leukemia (MV-4-11) cells, which are highly sensitive to this class of compounds, transplanted into immunodeficient NSGS mice. nih.gov This research represents the first reported in vivo application of the apoptolidin compound class, providing a valuable proxy for the potential efficacy of this compound. nih.gov

In the murine xenograft model of human leukemia, treatment with Ammocidin A resulted in significant suppression of leukemia development. nih.gov The study demonstrated that these compounds are bioavailable and can achieve therapeutic efficacy in a whole-organism setting. nih.gov

Crucially, the antileukemic effects were observed at dose levels that were well-tolerated by the animals, with minimal toxicity noted. nih.gov This favorable therapeutic window in a preclinical model is significant, as the ubiquitous nature of the ATP synthase target has been a concern for potential toxicity in non-cancerous cells. nih.gov The success of Ammocidin A in this model provides a strong rationale for the potential of the entire class of apoptolidin glycomacrolides, including this compound, as effective agents for targeting cancers reliant on oxidative phosphorylation. nih.gov

Mechanisms of Acquired Resistance to Apoptolidin C and Overcoming Strategies

Identification of Resistance-Conferring Mutations in Target Proteins

Mutations in the drug's target protein are a common mechanism of acquired resistance. nih.govoncohemakey.com In the case of Apoptolidin (B62325) C, which targets the F1 subcomplex of mitochondrial ATP synthase, specific genetic alterations can prevent the drug from binding and exerting its cytotoxic effects. nih.govnih.gov

Genetic Screening and Deep Mutational Scanning Approaches

To identify mutations that confer resistance to Apoptolidin C, researchers have employed sophisticated genetic screening techniques, including deep mutational scanning. nih.govnih.gov This powerful method allows for the simultaneous evaluation of a vast number of protein variants to map genotypes to specific phenotypes, such as drug resistance. frontiersin.org

A study utilizing deep mutational scanning identified key mutational hotspots within the ATP synthase subunits that confer resistance to apoptolidin. nih.gov Specifically, mutations at residue I390 in the ATP5B subunit and L77 in the ATP5C subunit were found to confer varying degrees of resistance. nih.govnih.gov The introduction of positively charged residues, such as arginine, at these positions is thought to disrupt the hydrophobic interactions and alter the electrostatics of the binding site, thereby preventing this compound from binding effectively. nih.gov

Another mutation, ATP5B-L394F, demonstrated divergent effects on sensitivity to different members of the apoptolidin family, providing resistance against ammocidin A while surprisingly increasing sensitivity to Apoptolidin A. nih.govresearchgate.net This finding highlights the subtle yet critical differences in the binding modes of these related compounds. nih.gov

Table 1: Resistance-Conferring Mutations in ATP Synthase

| Mutation | Subunit | Effect on this compound | Reference |

| I390R | ATP5B | Resistance | nih.gov |

| L77R | ATP5C | Resistance | nih.gov |

| L394F | ATP5B | Increased Sensitivity | nih.govresearchgate.net |

These genetic screening approaches have been instrumental in confirming that the F1 subcomplex of ATP synthase is the direct and essential target for the cytotoxic activity of apoptolidin. nih.govnih.gov

Cellular Adaptive Responses Leading to Resistance

In addition to genetic mutations, cancer cells can develop resistance through various adaptive responses that allow them to survive and proliferate in the presence of the drug. uomustansiriyah.edu.iqslideshare.netteachmephysiology.com These adaptations often involve metabolic reprogramming and alterations in cellular organelles like mitochondria. probiologists.comnih.gov

Metabolic Reprogramming in Resistant Cell Subpopulations

Cancer cells exhibit remarkable metabolic plasticity, enabling them to shift their energy production pathways to survive under stress. nih.govumtm.cz Cells that are less dependent on oxidative phosphorylation (OXPHOS) and can switch to glycolysis for ATP production tend to be less sensitive to ATP synthase inhibitors like this compound. researchgate.net This metabolic flexibility is a key determinant of intrinsic and acquired resistance. mdpi.com

Studies have shown that cancer cells resistant to this compound often exhibit a metabolic phenotype that favors glycolysis. researchgate.net This reprogramming allows them to bypass the drug-induced inhibition of mitochondrial ATP synthesis. researchgate.net The activation of the AMP-activated protein kinase (AMPK) pathway, a major sensor of cellular energy status, has been implicated in the cellular response to apoptolidins. researchgate.net In sensitive cells, apoptolidins induce AMPK activation, leading to downstream effects like autophagy. researchgate.netnih.gov However, resistant cells with a more glycolytic phenotype may lack this robust AMPK response. researchgate.net

Alterations in Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their function and integrity. nih.gov Alterations in these dynamics can contribute to chemoresistance. jcancer.org While direct evidence linking specific changes in mitochondrial dynamics to this compound resistance is still emerging, the central role of mitochondria as the drug's target suggests this is a plausible mechanism.

In other contexts of chemoresistance, enhanced mitochondrial fusion, mediated by proteins like MFN2, has been shown to promote resistance by inhibiting the intrinsic apoptotic pathway. jcancer.org Conversely, mitochondrial fission, regulated by proteins like DRP1, can facilitate apoptosis. nih.govjcancer.org It is conceivable that resistant cell subpopulations might alter the expression or activity of these key regulators of mitochondrial dynamics to counteract the pro-apoptotic effects of this compound. For instance, a decrease in DRP1 and an increase in MFN2 have been observed in cisplatin-resistant ovarian cancer cells, leading to enhanced mitochondrial fusion and reduced apoptosis. jcancer.org

Strategies to Abrogate this compound Resistance

Overcoming drug resistance is a critical goal in cancer therapy. nih.gov For this compound, strategies are being explored that focus on targeting the metabolic vulnerabilities of resistant cells.

Metabolic Intervention Approaches (e.g., Glycolysis Inhibition)

Given that metabolic reprogramming towards glycolysis is a key resistance mechanism, a logical strategy to overcome this is to co-administer this compound with inhibitors of glycolysis. researchgate.net By simultaneously blocking both major ATP production pathways—oxidative phosphorylation and glycolysis—it may be possible to induce a catastrophic energy crisis in cancer cells, leading to their death. mdpi.com

Research has demonstrated that treating Apoptolidin-resistant, glycolytic cells with agents like oxamate (B1226882) and 2-deoxyglucose can sensitize them to Apoptolidin-induced cell death. researchgate.net This synergistic effect highlights the potential of dual metabolic inhibition as a therapeutic strategy. nih.govresearchgate.net Natural products that inhibit glycolysis, such as those targeting key enzymes like hexokinase 2 (HK2) or pathways like PI3K/AKT/mTOR, could also be valuable partners for combination therapy with this compound. frontiersin.org

Combination Strategies with Other Mechanistic Agents

Acquired resistance to a targeted agent like this compound, which specifically inhibits the F1 subcomplex of mitochondrial ATP synthase, presents a significant challenge. nih.gov A primary strategy to circumvent this resistance involves the rational combination of this compound with therapeutic agents that operate through distinct or complementary mechanisms. Such an approach aims to create synergistic cytotoxicity, suppress the emergence of resistant clones, or re-sensitize resistant cells to the primary agent. The focus of these combination strategies is often to target parallel survival pathways or to engage different components of the apoptotic machinery simultaneously.

Research has pointed towards several promising combination strategies to enhance the efficacy of ATP synthase inhibitors like those in the apoptolidin family and to overcome potential resistance.

Synergy with BCL-2 Family Inhibitors

A compelling strategy involves combining this compound with inhibitors of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. The rationale for this combination is rooted in targeting cancer cell survival through two critical and interconnected pathways: energy metabolism and the intrinsic apoptotic pathway.

Mechanistic Rationale : this compound induces apoptosis by inhibiting mitochondrial ATP synthase, leading to a bioenergetic crisis and activation of the mitochondrial (intrinsic) path to cell death. nih.govresearchgate.net BCL-2 family proteins are central regulators of this same pathway, with anti-apoptotic members like BCL-2, BCL-xL, and MCL-1 sequestering pro-apoptotic proteins (e.g., BAX, BAK, BIM) to prevent apoptosis. nih.govhaematologica.org BCL-2 inhibitors, such as venetoclax (B612062), are BH3 mimetics that bind to anti-apoptotic proteins, releasing the pro-apoptotic factors and thereby lowering the threshold for apoptosis induction. nih.govmdpi.com By simultaneously inhibiting the cell's primary energy source with this compound and dismantling its primary anti-apoptotic defense with a BCL-2 inhibitor, a potent synergistic effect can be achieved. nih.gov

Research Findings : There is evidence suggesting that inhibitors of oxidative phosphorylation (OXPHOS) can be combined synergistically to enhance the efficacy of venetoclax. nih.gov Studies have noted that venetoclax itself may target leukemic stem cells by inhibiting OXPHOS, suggesting a convergence of mechanisms. nih.gov The combination of an ATP synthase inhibitor from the apoptolidin family with a BCL-2 inhibitor like venetoclax represents a promising route for an efficacious therapeutic strategy, particularly in cancers dependent on both OXPHOS and high levels of anti-apoptotic proteins for survival. nih.govbloodcancerstoday.com This dual-attack on mitochondrial function and apoptosis regulation could effectively combat resistance developed against either agent alone. nih.gov

Combination with TRAIL Pathway Inducers

Another rational combination involves pairing this compound with agents that activate the extrinsic pathway of apoptosis, such as the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).

Mechanistic Rationale : Apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. This compound triggers the intrinsic pathway. researchgate.net The extrinsic pathway is activated when ligands like TRAIL bind to their cognate death receptors (DR4 and DR5) on the cell surface. nih.gov This binding leads to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8, which in turn activates downstream executioner caspases to dismantle the cell. nih.govresearchgate.net By activating both pathways concurrently, the combination can overcome resistance mechanisms that may exist in one pathway alone, such as the overexpression of the caspase-8 inhibitor c-FLIP in the extrinsic pathway or BCL-2 in the intrinsic pathway. researchgate.netnih.gov

Research Findings : Studies have proposed the combination of agents like apoptolidin with TRAIL to enhance cancer cell death. core.ac.uk The goal of such a combination is to either synergize the activity of TRAIL or to sensitize TRAIL-resistant cells. nih.gov For instance, certain compounds can reverse TRAIL resistance by upregulating death receptors or downregulating inhibitory proteins like c-FLIP. nih.govresearchgate.net Combining an intrinsic pathway activator like this compound with a potent extrinsic pathway inducer like TRAIL provides a comprehensive assault on the cell's survival machinery, increasing the likelihood of successful apoptosis induction in resistant cancer cell populations.

The following table summarizes the mechanistic basis for combining this compound with other agents.

| Combination Partner Class | Example Agent(s) | Mechanistic Rationale for Combination with this compound |

| BCL-2 Family Inhibitors | Venetoclax | Simultaneous inhibition of mitochondrial ATP synthesis (energy production) and the primary anti-apoptotic defense (BCL-2), leading to a lowered threshold for intrinsic apoptosis. nih.govnih.govmdpi.com |

| TRAIL Pathway Inducers | TRAIL | Concurrent activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, creating a two-pronged attack that can bypass resistance in either pathway. researchgate.netnih.govcore.ac.uk |

Compound and Protein Reference Table

| Name | Class / Function |

| This compound | Natural Product, Mitochondrial ATP Synthase Inhibitor |

| BAX | Pro-apoptotic Protein |

| BAK | Pro-apoptotic Protein |

| BCL-2 | Anti-apoptotic Protein |

| BCL-xL | Anti-apoptotic Protein |

| BIM | Pro-apoptotic Protein |

| c-FLIP | Apoptosis Inhibitory Protein |

| Caspase-8 | Initiator Caspase (Extrinsic Pathway) |

| Caspase-9 | Initiator Caspase (Intrinsic Pathway) |

| MCL-1 | Anti-apoptotic Protein |

| TRAIL | Apoptosis-Inducing Ligand |

| Venetoclax | BCL-2 Inhibitor (BH3 Mimetic) |

Combination Therapeutic Approaches with Apoptolidin C

Rationale for Synergistic Drug Combinations

The core principle behind using Apoptolidin (B62325) C in combination therapies is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. nih.govplos.org This approach is rooted in several key rationales. Firstly, cancer is a complex disease often driven by multiple genetic and signaling pathway abnormalities. frontiersin.org Targeting a single pathway with a monotherapy can lead to the development of resistance as cancer cells adapt and utilize alternative survival pathways. oaepublish.comnih.gov By combining drugs with different mechanisms of action, it is possible to attack the cancer on multiple fronts, reducing the likelihood of resistance emerging. nih.gov

Furthermore, from a mechanistic standpoint, the rationale for drug synergy often lies in the intricate network of cellular pathways. plos.org Drugs whose targets are located in closely connected biological networks, such as signaling or metabolic pathways, are more likely to exhibit synergy. plos.org For example, inhibiting two different nodes in the same critical pathway can be more effective than potently inhibiting a single node. plos.org Preclinical studies and computational modeling are crucial tools for identifying these potentially synergistic combinations before they are tested in more complex biological systems. frontiersin.org The ultimate goal is to develop combination regimens that offer superior therapeutic benefit. rochester.edu

Preclinical Assessment of Apoptolidin C in Combination Regimens

Preclinical studies are fundamental to identifying effective and safe combination therapies involving this compound. These assessments are designed to demonstrate a strong scientific basis for the combination before moving into clinical trials. rochester.eduecog-acrin.org The evaluation of drug combinations in preclinical settings typically involves in vitro experiments using cancer cell lines and in vivo studies using animal models. nih.gov A key focus of this preclinical work is to determine whether the interaction between this compound and another agent is synergistic, additive, or antagonistic. rochester.edu

Synergistic Effects with Established Anticancer Agents

Research has explored the combination of this compound's family members, which share a core mechanism of action, with established anticancer agents, revealing potential for synergistic interactions. Apoptolidin is known to be a potent inhibitor of F0F1-ATPase, a key component of mitochondrial energy production. researchgate.netresearchgate.net This mechanism suggests that combining it with drugs that also disrupt cancer cell metabolism or induce apoptosis through different pathways could be particularly effective.

For example, studies have shown that combining inhibitors of mitochondrial function can lead to synergistic cell death in cancer models. There is evidence that inhibitors of mitochondrial bioenergetics can be combined synergistically to increase the efficacy of therapies like venetoclax (B612062), an inhibitor of BCL-2. nih.gov Given that Apoptolidin targets mitochondrial ATP synthase, there is a strong rationale for exploring its combination with BCL-2 inhibitors and other agents that affect mitochondrial function. researchgate.netresearchgate.net

Preclinical data on compounds with similar mechanisms to this compound provide a basis for future combination studies. For instance, the natural glycomacrolide Ammocidin, which also inhibits mitochondrial ATP synthase, has demonstrated synergistic effects with venetoclax in preclinical models of acute myeloid leukemia (AML). researchgate.net This provides a strong rationale for investigating similar combinations with this compound.

Interactive Table: Preclinical Synergistic Combinations with Mitochondrial Inhibitors

| Drug A | Drug B | Cancer Type | Key Findings |

|---|---|---|---|

| Ammocidin | Venetoclax | Acute Myeloid Leukemia (AML) | Synergistic antileukemic activity in preclinical models. researchgate.net |

Combinations Targeting Complementary Metabolic Vulnerabilities

A significant area of interest is combining this compound with drugs that target complementary metabolic vulnerabilities in cancer cells. oaepublish.comnih.gov Cancer cells often exhibit altered metabolic profiles, creating dependencies that can be exploited therapeutically. oaepublish.comnih.gov For instance, some cancer cells rely heavily on glycolysis for energy (the Warburg effect), while others are dependent on oxidative phosphorylation (OXPHOS). nih.gov

This compound, by inhibiting ATP synthase, directly targets OXPHOS. nih.govresearchgate.net Combining it with an agent that inhibits glycolysis could create a powerful synthetic lethal scenario, where the cancer cells are unable to produce sufficient energy to survive. Studies have shown that co-treatment of resistant cells with Apoptolidin A and the LDH inhibitor oxamate (B1226882), which targets glycolysis, enhanced Apoptolidin A-induced cell death. researchgate.net This suggests that simultaneously blocking both major energy production pathways can be a highly effective anti-cancer strategy.

Furthermore, cancer cells can develop resistance by switching between metabolic pathways. oaepublish.com Relapsed or refractory leukemia stem cells, for example, have been shown to switch to alternative metabolic pathways that fuel OXPHOS, making them resistant to certain therapies. oaepublish.comnih.gov In such cases, a combination therapy involving an OXPHOS inhibitor like this compound could be particularly beneficial. nih.gov The exploration of these metabolic combination strategies is a promising avenue for future preclinical research with this compound.

Interactive Table: Targeting Complementary Metabolic Pathways

| Drug A | Drug B Target | Rationale |

|---|---|---|

| Apoptolidin A | Lactate Dehydrogenase (LDH) (e.g., oxamate) | Dual inhibition of oxidative phosphorylation and glycolysis to induce energy crisis in cancer cells. researchgate.net |

| This compound | Glycolysis Inhibitors | To create synthetic lethality by blocking both major ATP production pathways. |

Advanced Methodologies in Apoptolidin C Research

Chemical Proteomics for Target and Off-Target Identification

Chemical proteomics has emerged as a powerful tool for identifying the specific cellular binding partners of bioactive small molecules like Apoptolidin (B62325) C. stanford.edumdpi.com This approach utilizes chemical probes, often incorporating a photoreactive group and an affinity tag, to capture and identify protein targets from complex biological mixtures such as cell lysates. frontiersin.orgrsc.org For Apoptolidin C and its analogs, photoaffinity probes have been synthesized to retain cellular activity and enable the identification of binding proteins. nih.gov These probes allow for in-situ photocrosslinking within living cells, followed by lysis and conjugation to a reporter tag for visualization and affinity enrichment. nih.gov

One of the key advantages of chemical proteomics is its ability to identify not only the intended "on-target" interactions but also unintended "off-target" binding partners, which is crucial for understanding the full biological effects of a compound. mdpi.com Competitive binding experiments, where the unmodified natural product is used to compete with the probe, help to distinguish specific targets from non-specific binders. rsc.orgnih.gov

To quantitatively assess the proteins that bind to Apoptolidin, researchers have employed sophisticated mass spectrometry-based proteomic techniques. frontiersin.org A notable study utilized a photoaffinity probe of Apoptolidin A (Apop A-PA) to identify its binding partners in MV-4-11 leukemia cells. nih.gov After in-situ photocrosslinking, the proteins bound to the probe were identified and quantified using tandem mass tag (TMT) multiplexed quantitative proteomics. nih.gov

This quantitative approach allows for the simultaneous identification and relative quantification of thousands of proteins in different experimental conditions. In the context of this compound research, a competition experiment was performed where cells were treated with the Apop A-PA probe alone or in the presence of an excess of the parent compound, Apoptolidin A. nih.gov The specific binding partners of the probe are expected to show reduced abundance in the competition sample. nih.gov The results of such an analysis revealed that the F₁ subcomplex of mitochondrial ATP synthase is the primary target of the apoptolidin family. nih.gov A volcano plot was generated to visualize the proteins that were significantly enriched upon binding to the Apop A-PA probe and displaced by competition with Apoptolidin A. nih.gov

Table 1: Quantitative Proteomic Analysis of Apoptolidin A Binding Partners in MV-4-11 Cells

| Protein | Description | Log₂ Fold Change (Probe vs. Competition) | -log₁₀(p-value) |

|---|---|---|---|

| ATP5A1 | ATP synthase subunit alpha, mitochondrial | > 2 | > 2 |